molecular formula C25H19N5O2 B2710889 5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921780-04-3

5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2710889
CAS No.: 921780-04-3
M. Wt: 421.46
InChI Key: JISQJEBBEIMEMC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a bicyclic heterocyclic core. Key structural features include:

  • Position 2: A phenyl substituent, contributing to π-π stacking interactions.
  • Position 7: A carboxamide group linked to a pyridin-4-yl moiety, which may facilitate hydrogen bonding or target-specific interactions (e.g., kinase inhibition) .

The pyridin-4-yl group in this compound distinguishes it from analogs with aliphatic or aromatic carboxamide substituents.

Properties

IUPAC Name

5-benzyl-3-oxo-2-phenyl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2/c31-24(27-19-11-13-26-14-12-19)21-16-29(15-18-7-3-1-4-8-18)17-22-23(21)28-30(25(22)32)20-9-5-2-6-10-20/h1-14,16-17H,15H2,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISQJEBBEIMEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921780-04-3) is a compound belonging to the pyrazolo[4,3-c]pyridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data tables.

The molecular formula of the compound is C25H19N5O2C_{25}H_{19}N_{5}O_{2} with a molecular weight of 421.46 g/mol. The structure features a complex arrangement that contributes to its biological activities.

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo derivatives in cancer treatment. The compound has shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT1160.39 ± 0.06
MCF-70.46 ± 0.04
HepG21.1
Jurkat1.6
DLD-13.3

These findings indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation and proliferation. For instance, studies have reported that derivatives of pyrazole can inhibit Aurora-A kinase with an IC50 value as low as 0.16 µM, indicating strong potential for therapeutic application in cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazolo derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation. Research indicates that similar compounds have shown promise in reducing inflammatory markers in various models .

Case Studies and Research Findings

  • Anticancer Efficacy : A study by Li et al. reported that a closely related pyrazolo derivative exhibited significant anticancer efficacy against HCT116 and MCF-7 cell lines, reinforcing the potential of this class of compounds in oncology .
  • Inflammation Model : In an animal model of inflammation, pyrazolo derivatives were shown to reduce edema significantly compared to control groups, highlighting their therapeutic potential in inflammatory diseases .
  • Microbial Inhibition : A high-throughput screening identified several analogues of pyrazolo compounds that effectively inhibited bacterial growth at low concentrations, showcasing their utility as antimicrobial agents .

Scientific Research Applications

Biological Activities

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The pyrazolo[4,3-c]pyridine scaffold has been linked to the modulation of various signaling pathways involved in cancer progression .
    • A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine could inhibit cell proliferation in several cancer cell lines, suggesting that 5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide may have similar effects .
  • Anti-inflammatory Properties :
    • Compounds within this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases .
  • Neurological Applications :
    • The compound's ability to interact with neurotransmitter systems positions it as a candidate for the treatment of neurological disorders. It may function as a metabotropic glutamate receptor modulator, which is crucial for synaptic plasticity and memory formation .

Case Studies

  • Case Study on Anticancer Activity :
    • In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent effect with an IC50 value comparable to established chemotherapeutic agents .
  • Case Study on Anti-inflammatory Effects :
    • A study investigating the anti-inflammatory effects of related compounds found that they effectively reduced edema in animal models of inflammation. The administration of the compound led to decreased levels of TNF-alpha and IL-6 in serum samples, highlighting its therapeutic potential in inflammatory conditions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare the target compound with analogs from , focusing on substituent variations and inferred pharmacological implications:

Compound ID (CAS/Structure) R5 Substituent R7 Carboxamide Group Key Structural Differences & Potential Effects
Target Compound Benzyl N-(pyridin-4-yl) Pyridinyl group may enhance solubility and target binding via hydrogen bonding or π-π interactions .
923682-25-1 (N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide) Ethyl N-(4-ethoxyphenyl) Ethyl at R5 reduces steric bulk vs. benzyl; 4-ethoxy group may improve metabolic stability but reduce potency.
923226-49-7 (5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) Benzyl N-cycloheptyl Cycloheptyl’s lipophilicity may enhance blood-brain barrier penetration but decrease aqueous solubility .
923216-25-5 (5-benzyl-N-(3-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide) Benzyl N-(3-methylphenyl) 3-methylphenyl lacks pyridinyl’s hydrogen-bonding capacity, potentially reducing target affinity.
923233-41-4 (3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide) Propyl N-(2-methoxyethyl) Methoxyethyl group introduces polarity, balancing solubility and membrane permeability.

Key Findings:

R5 Substituent Effects :

  • Benzyl (Target Compound) : Provides steric bulk and aromaticity, likely stabilizing interactions with hydrophobic enzyme pockets.
  • Ethyl/Propyl (923682-25-1, 923233-41-4) : Smaller substituents may reduce steric hindrance, favoring binding to compact active sites.

R7 Carboxamide Modifications: Pyridin-4-yl (Target): The nitrogen in pyridine enhances polarity and hydrogen-bond acceptor capacity, critical for kinase inhibition . Cycloheptyl (923226-49-7): High lipophilicity could improve CNS penetration but may compromise solubility and oral bioavailability.

Electronic and Solubility Trends :

  • Halogenated analogs (e.g., 923211-76-1 with 4-chlorobenzamide) exhibit electron-withdrawing effects, which may enhance reactivity or binding to electrophilic targets.
  • Methoxy or ethoxy groups (e.g., 923233-41-4) introduce moderate polarity, balancing solubility and membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?

  • Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, analogous pyrimidine derivatives are synthesized via refluxing intermediates (e.g., chloroacetic acid, aldehydes, and sodium acetate) in acetic acid/acetic anhydride mixtures, followed by recrystallization for purification . Key steps include forming the pyrazolo-pyrimidine core through heterocyclic annulation. Reaction optimization may require adjusting stoichiometry, temperature, and catalyst selection.

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and ring connectivity. For example, used NMR to verify fused thiazolopyrimidine rings.
  • X-ray Crystallography : Resolves stereochemical ambiguities. The puckering of the pyrimidine ring and dihedral angles between fused rings (e.g., 80.94° in ) can be determined.
  • IR Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How can computational chemistry improve the synthesis and reaction design of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD approach ( ) integrates computational reaction path searches with experimental validation to optimize conditions (e.g., solvent choice, temperature). For instance, energy barriers for cyclization steps can be modeled to prioritize viable routes.

Q. What strategies address contradictory spectroscopic data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray crystallography (definitive spatial resolution) with NMR/IR to reconcile discrepancies. highlights how crystallography resolved ring puckering not easily deduced via NMR.
  • Dynamic NMR : Probe conformational flexibility in solution if solid-state and solution data differ.
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled precursors to simplify spectral interpretation .

Q. How does stereochemistry at the pyrazolo-pyrimidine core influence biological activity?

  • Methodological Answer : The chiral C5 atom in the pyrimidine ring (as seen in ) can induce steric effects that modulate binding to biological targets. Computational docking studies or comparative assays using enantiomerically pure samples (via chiral chromatography) are recommended. For example, notes that pyrazolo-pyrimidine derivatives exhibit target-specific activity depending on substituent orientation.

Q. What challenges arise in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Process Control : Implement inline analytics (e.g., HPLC monitoring, ) to detect intermediates.
  • Separation Technologies : Use membrane filtration ( ) or column chromatography to isolate high-purity batches.
  • Solvent Optimization : Replace low-boiling solvents (e.g., ethyl acetate) with scalable alternatives to improve yield during recrystallization .

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